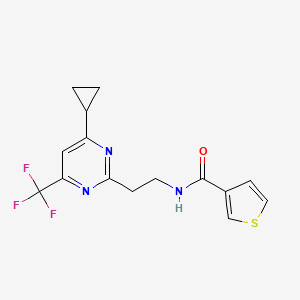

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-3-carboxamide

Description

Introduction and Research Context

Historical Development and Significance in Medicinal Chemistry

The development of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-3-carboxamide builds upon decades of research into trifluoromethylated heterocycles. The trifluoromethyl group, introduced widely in drug design since the 1980s, enhances metabolic stability and membrane permeability by modulating electron-withdrawing effects and lipophilicity. Pyrimidine scaffolds, such as those in this compound, gained prominence in the early 2000s due to their versatility in mimicking purine bases, enabling interactions with enzymes like kinases and polymerases.

The cyclopropyl moiety, integrated into the pyrimidine ring at the 4-position, reflects a strategic shift toward conformational restriction. This design minimizes off-target interactions while improving binding affinity, as seen in analogous compounds targeting viral RNA-dependent RNA polymerases (RdRPs). The thiophene-3-carboxamide side chain, first explored in anti-influenza agents, further diversifies the compound’s pharmacodynamic profile by enabling π-π stacking and hydrogen bonding with aromatic residues in enzyme active sites.

Structural Classification and Pharmacophore Relevance

This compound belongs to the class of trifluoromethylated pyrimidine derivatives , with the following pharmacophoric elements:

- Pyrimidine Core : Serves as a planar heterocyclic base, facilitating interactions with nucleotide-binding pockets. The 6-(trifluoromethyl) group enhances electronegativity, promoting dipole-dipole interactions.

- Cyclopropyl Substituent : Introduced at the 4-position, this group imposes torsional strain, stabilizing bioactive conformations and reducing entropy penalties during target binding.

- Thiophene-3-Carboxamide Side Chain : The thiophene ring contributes to lipophilicity, while the carboxamide group enables hydrogen bonding with residues like asparagine or glutamine.

Table 1: Key Structural Features and Functional Roles

Current Research Landscape and Scientific Interest

Recent studies highlight the compound’s potential in two domains:

- Antiviral Applications : Analogous thiophene-3-carboxamide derivatives inhibit influenza RdRP by disrupting protein-protein interactions within the polymerase complex. The pyrimidine core mimics purine bases, competitively binding to the catalytic site, while the trifluoromethyl group improves pharmacokinetic properties.

- Kinase Inhibition : Structural analogs featuring cyclopropyl-pyrimidine scaffolds demonstrate activity against tyrosine kinases, such as BTK and EGFR, by occupying the ATP-binding pocket. For example, LEI-401, a related compound, shows nanomolar inhibition of LRRK2 kinase, a target in Parkinson’s disease.

Ongoing optimization efforts focus on:

Positioning Within Trifluoromethylated Heterocycles Research

This compound exemplifies the convergence of three trends in heterocyclic chemistry:

- Trifluoromethyl Integration : Over 30% of FDA-approved drugs contain fluorine, with trifluoromethyl groups prevalent in kinase inhibitors (e.g., alectinib) and antiviral agents.

- Hybrid Scaffolds : Combining pyrimidine with thiophene leverages synergistic effects—pyrimidine for target engagement and thiophene for pharmacokinetic optimization.

- Conformational Control : Cyclopropane’s rigidity contrasts with flexible ethyl linkers, balancing entropic and enthalpic binding contributions.

Table 2: Comparison With Related Trifluoromethylated Heterocycles

Properties

IUPAC Name |

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3OS/c16-15(17,18)12-7-11(9-1-2-9)20-13(21-12)3-5-19-14(22)10-4-6-23-8-10/h4,6-9H,1-3,5H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYLCPIHXVKVBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=CSC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, including a pyrimidine ring with trifluoromethyl and cyclopropyl substituents, linked to an ethyl chain and a thiophene moiety. The following sections will delve into the biological activity, synthesis, and potential therapeutic applications of this compound.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

Where:

- C : Carbon

- H : Hydrogen

- F : Fluorine

- N : Nitrogen

- O : Oxygen

- S : Sulfur

The trifluoromethyl group enhances lipophilicity and biological activity, making it a subject of interest in pharmaceutical research.

Enzyme Inhibition and Receptor Modulation

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor modulation. Its structural features allow it to interact selectively with various biological targets, influencing pathways related to inflammation, cancer, and infectious diseases .

Case Studies and Findings

-

Anti-inflammatory Activity :

- In vitro studies have shown that compounds with similar structures exhibit potent inhibition of COX-2, an enzyme involved in inflammation. For example, related pyrimidine derivatives demonstrated IC50 values comparable to well-known anti-inflammatory drugs like celecoxib .

- A study reported that certain pyrimidine derivatives suppressed COX-2 activity significantly, suggesting that this compound may have similar effects .

- Cancer Therapeutics :

Comparative Biological Activity

A comparison of this compound with other structurally related compounds illustrates its unique pharmacological profile:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Pyrimidine core | Anti-inflammatory | Enhanced solubility due to sulfanyl group |

| Compound B | Pyrido[3,2-d]pyrimidine derivative | Antiviral properties | Increased receptor affinity from piperazine moiety |

| This compound | Pyrimidine with trifluoromethyl and cyclopropane | Potential anti-inflammatory and anticancer | Distinct metabolic stability due to trifluoromethyl substitution |

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

-

Formation of the Pyrimidine Ring :

- Utilizing cyclization reactions involving appropriate precursors.

-

Introduction of the Trifluoromethyl Group :

- Achieved through electrophilic fluorination or using specialized reagents that introduce trifluoromethyl groups.

-

Coupling with Thiophene :

- Employing coupling reactions under controlled conditions to ensure high yield and purity.

Careful control of reaction conditions such as temperature and pH is critical to optimize the synthesis process .

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Preliminary studies suggest that compounds with similar structures to N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-3-carboxamide may inhibit specific kinases involved in cancer pathways. This inhibition can potentially lead to reduced tumor growth and improved patient outcomes in various cancers, including breast and colon cancer .

- Anti-inflammatory Properties :

- Neurological Disorders :

Case Studies and Research Findings

- Study on Anticancer Effects :

- Anti-inflammatory Evaluation :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) Thiophene vs. Benzamide Derivatives

The compound’s thiophene-3-carboxamide group distinguishes it from benzamide analogs, such as those excluded in (e.g., N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide). Thiophene rings offer a smaller, sulfur-containing heterocycle with distinct electronic properties compared to benzene. This difference may alter solubility, bioavailability, and target affinity. For instance, thiophene’s electron-rich nature could enhance π-π stacking in hydrophobic binding pockets, while benzamide derivatives might exhibit stronger hydrogen bonding due to the amide group .

(b) Pyrimidine vs. Furopyridine Cores

describes a compound with a furo[2,3-b]pyridine core instead of pyrimidine. Pyrimidines are more rigid and planar, favoring interactions with flat binding sites (e.g., ATP pockets in kinases), whereas furopyridines may exhibit improved solubility due to the oxygen atom’s polarity .

Substituent Effects

(a) Trifluoromethyl and Cyclopropyl Groups

The trifluoromethyl group in the target compound is a common bioisostere for chlorine or methyl groups, offering enhanced metabolic stability and membrane permeability. In , a similar trifluoroethylamino group is used, which may reduce oxidative metabolism compared to non-fluorinated analogs.

(b) Thiophene-3-Carboxamide vs. 4-Aminothiophene Derivatives

reports a 4-aminothiophene-3-carboxamide derivative (compound 3) with a chlorophenyl substituent. However, the ethyl linker in the target compound could confer greater flexibility, enabling better accommodation in binding sites .

Data Table: Structural and Functional Comparison

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?

The synthesis of pyrimidine-thiophene hybrids typically involves multi-step reactions. A common approach includes:

- Cyclocondensation : Cyclopropyl and trifluoromethyl groups on the pyrimidine ring can be introduced via halogenated reagents (e.g., chloroacetone) in the presence of triethylamine, as described for analogous 4-aminothiophene derivatives .

- Coupling reactions : The ethyl-thiophene carboxamide moiety may be attached using amide bond-forming agents (e.g., EDC/HOBt).

Characterization : Intermediates should be analyzed via ¹H/¹³C NMR to confirm regioselectivity, IR for functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹), and HPLC-MS for purity. For crystalline intermediates, X-ray crystallography (as in ) resolves stereochemical ambiguities .

Basic: How do researchers evaluate the biological activity of this compound, and what assays are appropriate?

- Antimicrobial testing : Analogous pyrimidine derivatives are screened against bacterial/fungal strains (e.g., S. aureus, C. albicans) using agar diffusion or microdilution methods .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) are relevant due to the trifluoromethyl group’s potential to enhance target binding .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity.

Advanced: How do structural features like the trifluoromethyl group and cyclopropyl ring influence pharmacokinetics?

- Trifluoromethyl (CF₃) : Increases lipophilicity (logP) and metabolic stability by resisting oxidative degradation, as observed in similar benzamide derivatives .

- Cyclopropyl : Enhances conformational rigidity , potentially improving target binding affinity. highlights that substituent dihedral angles (e.g., 12.8° for phenyl groups) impact molecular packing and solubility .

Methodology : Compare analogues via QSAR modeling (e.g., CoMFA) and metabolic stability assays (e.g., liver microsomes).

Advanced: How can crystallographic data resolve contradictions in bioactivity between polymorphs?

Polymorphic forms (e.g., differing hydrogen-bond networks) can alter solubility and bioavailability. For example:

- Intramolecular H-bonds : In , N–H⋯N interactions stabilize a six-membered ring, while weak C–H⋯π bonds influence crystal packing .

- Dihedral angles : Variations >10° between pyrimidine and aryl rings may reduce membrane permeability.

Resolution : Use single-crystal XRD to correlate polymorph structures with dissolution rates (e.g., intrinsic dissolution testing).

Advanced: What strategies optimize regioselectivity during pyrimidine functionalization?

- Directing groups : Electron-withdrawing substituents (e.g., CF₃) on pyrimidine C6 direct electrophilic substitution to C4 or C2 positions.

- Microwave-assisted synthesis : Enhances yield and reduces side products in cyclopropyl introduction steps .

Validation : Monitor reactions with in-situ FTIR and confirm regiochemistry via NOESY NMR (nuclear Overhauser effects).

Basic: What analytical techniques are critical for purity assessment?

- HPLC-DAD/UV : Quantify impurities at 254 nm (aromatic π→π* transitions).

- Elemental analysis : Verify C/H/N/S content (±0.4% tolerance).

- Thermogravimetric analysis (TGA) : Detect residual solvents (e.g., dioxane) from synthesis .

Advanced: How can computational methods predict metabolic hotspots?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., cyclopropyl ring strain).

- CYP450 docking simulations : Predict oxidation sites using software like AutoDock Vina, as applied in ’s molecular modeling .

Advanced: What are common pitfalls in interpreting NMR data for this compound?

- Dynamic effects : The CF₃ group’s strong electronegativity may split signals (e.g., thiophene protons). Use low-temperature NMR to reduce exchange broadening.

- Solvent artifacts : DMSO-d₆ can form adducts with the carboxamide group; verify peaks with CDCl₃ .

Basic: How is stability under physiological conditions assessed?

- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.

- Light/heat stress : Expose to ICH Q1B guidelines (e.g., 6000 lux·hr) and analyze by LC-MS for photodegradants .

Advanced: How do substituents on the thiophene ring modulate electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.